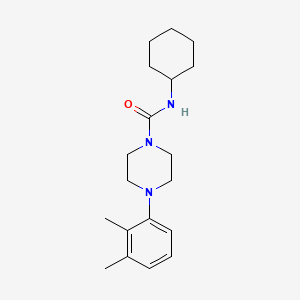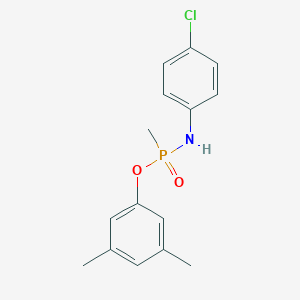
1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine, also known as FBNP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). This compound has also been shown to bind to the sigma-1 receptor, which is involved in several physiological processes, including pain perception and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to affect several physiological processes, including neurotransmitter release and receptor binding. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in mood regulation. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
实验室实验的优点和局限性
1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. This compound has also been shown to have a low toxicity profile, which makes it suitable for use in animal studies. However, there are some limitations to the use of this compound in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine. One potential direction is to study its potential use in the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Another potential direction is to study the effects of this compound on other physiological processes, such as inflammation and immune function. Overall, this compound has significant potential for use in therapeutic applications and warrants further research.
合成方法
The synthesis of 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 3-fluorobenzyl chloride with 2-naphthylmethylamine to form the intermediate 3-fluorobenzyl-2-naphthylmethylamine. This intermediate is then reacted with piperazine to form the final product, this compound. The synthesis process is time-consuming and requires specialized equipment and expertise.
科学研究应用
1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2/c23-22-7-3-4-18(15-22)16-24-10-12-25(13-11-24)17-19-8-9-20-5-1-2-6-21(20)14-19/h1-9,14-15H,10-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFGZFIHOJBQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)



![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)
![isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)



![N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5723486.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5723494.png)
![{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5723502.png)
![4-{[(6-bromo-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5723505.png)
